molecular formula C17H24Cl2N4O2 B11001280 4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide

カタログ番号: B11001280
分子量: 387.3 g/mol
InChIキー: SXFLYXHOIKEAGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperazine core substituted at the 4-position with a 3,4-dichlorophenyl group and a carboxamide moiety linked to a 2-[(2-methylpropyl)amino]-2-oxoethyl chain. Its molecular formula is C₁₇H₂₂Cl₂N₄O₂, with a molecular weight of 397.3 g/mol (estimated).

特性

分子式

C17H24Cl2N4O2

分子量

387.3 g/mol

IUPAC名

4-(3,4-dichlorophenyl)-N-[2-(2-methylpropylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C17H24Cl2N4O2/c1-12(2)10-20-16(24)11-21-17(25)23-7-5-22(6-8-23)13-3-4-14(18)15(19)9-13/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,20,24)(H,21,25)

InChIキー

SXFLYXHOIKEAGS-UHFFFAOYSA-N

正規SMILES

CC(C)CNC(=O)CNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl

製品の起源

United States

準備方法

Cyclization Reaction Optimization

In a 500 L electrically heated reactor, 100 kg of 3,4-dichloroaniline is heated to 100°C with stirring. Bis(2-chloroethyl)amine hydrochloride (165 kg) is added in batches, followed by heating to 160°C for 12 hours. The molten reaction mixture eliminates HCl gas, which is absorbed in water to form hydrochloric acid for reuse. Post-reaction, the crude product is crystallized using isopropyl alcohol, yielding 64% of 4-(3,4-dichlorophenyl)piperazine with 99.6% purity (HPLC).

Table 1: Cyclization Conditions and Outcomes

Parameter Value
Aniline Equivalents 1.0
Bis(2-chloroethyl)amine 1.65 eq
Temperature 160°C
Reaction Time 12 hours
Yield 64%
Purity (HPLC) 99.6%

Formation of Piperazine-1-carboxamide

The piperazine core is functionalized at the 1-position via carboxamide formation. Drawing from D3 receptor ligand syntheses, the carboxylic acid derivative is coupled to the piperazine nitrogen using BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride).

Carboxylic Acid Activation

A solution of 1-(3,4-dichlorophenyl)piperazine-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane is treated with BOP-Cl (1.05 eq) and triethylamine (3.0 eq) at 25°C for 2 hours. The activated intermediate is then reacted with 2-amino-N-(2-methylpropyl)acetamide (1.1 eq) for 12 hours, achieving an 85% conversion rate. Purification via silica gel chromatography (CHCl3:MeOH, 9:1) affords the carboxamide in 78% yield.

Table 2: Coupling Reaction Parameters

Reagent Equivalents Role
BOP-Cl 1.05 Coupling Agent
Triethylamine 3.0 Base
2-Amino-N-(isobutyl)acetamide 1.1 Nucleophile

Side-Chain Modification: N-{2-[(2-Methylpropyl)amino]-2-oxoethyl} Introduction

The terminal ethyl group’s amidation is achieved through reductive amination or direct coupling. A two-step approach is optimal:

Ethyl Glycinate Synthesis

Ethyl glycinate hydrochloride (1.2 eq) is neutralized with triethylamine and reacted with isobutylamine (1.5 eq) in acetonitrile at 50°C for 6 hours. The resultant 2-[(2-methylpropyl)amino]acetate is hydrolyzed using 2M NaOH to yield 2-[(2-methylpropyl)amino]acetic acid (92% purity).

Final Amide Bond Formation

The carboxylic acid is coupled to the piperazine carboxamide using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF, achieving a 75% isolated yield after recrystallization from methanol/water (10:1).

Table 3: Side-Chain Coupling Efficiency

Method Reagent Solvent Yield
HATU DMF 75%
BOP-Cl CH2Cl2 68%

Purification and Characterization

Crude product is dissolved in a 10:1 methanol/water mixture at 60°C, cooled to 4°C for 18 hours, and filtered to yield white crystals (99.5% HPLC purity). Structural confirmation is achieved via 1H NMR (DMSO-d6): δ 1.02 (d, 6H, -CH(CH3)2), 2.78 (t, 2H, -CH2NH-), 3.45–3.60 (m, 8H, piperazine), 7.32–7.45 (m, 3H, aryl-H).

化学反応の分析

科学研究における用途

4-(3,4-ジクロロフェニル)-N-{2-[(2-メチルプロピル)アミノ]-2-オキソエチル}ピペラジン-1-カルボキサミドは、科学研究においていくつかの用途があります。

科学的研究の応用

4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several applications in scientific research:

作用機序

類似の化合物との比較

ユニークさ

4-(3,4-ジクロロフェニル)-N-{2-[(2-メチルプロピル)アミノ]-2-オキソエチル}ピペラジン-1-カルボキサミドは、ピペラジン環の特定の置換パターンによってユニークであり、これは独特の化学的および生物学的特性をもたらします

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Chlorophenyl vs. Fluorophenyl Derivatives
  • N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) :
    • Yield: 48.1%, Melting Point: 189.8–191.4 °C.
    • The 4-chloro substituent increases steric bulk compared to fluoro analogs but may enhance π-π stacking in receptor interactions .
  • N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) :
    • Yield: 57.3%, Melting Point: 196.5–197.8 °C.
    • Fluorine’s electronegativity improves metabolic stability but reduces lipophilicity compared to chlorine .
Dichlorophenyl Derivatives
  • 5d (2-((3,4-Dichlorophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate): Yield: 86%, Melting Point: 162–163 °C. The 3,4-dichloro substitution pattern is shared with the target compound, suggesting similar electronic effects for receptor binding. However, the methylsulfonyl group in 5d introduces polar characteristics absent in the target .

Variations in the Alkylamino-Oxoethyl Chain

Branched vs. Cyclic Alkyl Groups
  • 4-(3-Chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide :
    • Molecular Weight: 363.9 g/mol.
    • Replacing the 2-methylpropyl group with pyrrolidine (a cyclic amine) increases rigidity and may alter selectivity for targets like dopamine receptors .
  • N-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide: Molecular Weight: 386.9 g/mol.
Heterocyclic Substituents
  • 4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide: Molecular Weight: 376.8 g/mol. The furan ring introduces oxygen-based hydrogen bonding capacity, contrasting with the hydrophobic 2-methylpropyl group in the target .

Pharmacological and Physicochemical Trends

Table 1: Key Properties of Selected Analogs
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent Features Reference
Target Compound 397.3 N/A 3,4-Dichlorophenyl, 2-methylpropylamino
A6 (4-chlorophenyl) 386.8 189.8–191.4 4-Chlorophenyl, quinazolinone core
5d (3,4-dichlorophenyl) 435.4 162–163 3,4-Dichlorophenyl, methylsulfonyl
N-(4-chlorobenzyl) derivative 386.9 N/A 4-Chlorobenzyl
Pyrrolidine analog 363.9 N/A Pyrrolidinyl
Observations :
  • Melting Points : Dichlorophenyl derivatives (e.g., A6, 5d) exhibit lower melting points compared to fluorophenyl analogs (A3: 196.5–197.8 °C), likely due to reduced crystallinity from bulkier substituents .
  • Synthetic Yields : Fluorophenyl derivatives (A3: 57.3%) are synthesized more efficiently than chlorophenyl analogs (A6: 48.1%), possibly due to milder reaction conditions for fluorine incorporation .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substitution :
    • 3,4-Dichloro substitution (target compound) optimizes steric and electronic interactions for receptor binding, as seen in dopamine D3 ligands (e.g., BD 1008, BD 1047) with similar dichlorophenyl motifs .
  • Alkyl Chain Modifications: The 2-methylpropylamino group balances lipophilicity and metabolic stability compared to shorter chains (e.g., ethyl) or cyclic amines (e.g., pyrrolidine), which may alter off-target effects .

生物活性

The compound 4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, particularly focusing on its interactions with various receptors, its pharmacological profile, and relevant studies that highlight its efficacy.

Chemical Structure

The compound's structure can be represented as follows:

C14H18Cl2N4O\text{C}_{14}\text{H}_{18}\text{Cl}_2\text{N}_4\text{O}

This structure includes a dichlorophenyl group and a piperazine moiety, which are known to influence its biological properties.

Research indicates that this compound primarily interacts with the dopamine D3 receptor (D3R) , a member of the dopamine receptor family implicated in neuropsychiatric disorders. The binding affinity and selectivity for D3R over D2 receptors have been emphasized in various studies. For instance, modifications in the compound's structure significantly affect its binding affinity, suggesting the pivotal role of specific functional groups in receptor interaction .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Dopamine Receptor Binding : The compound exhibits high selectivity for D3R, which is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease. Studies show that modifications can enhance this selectivity dramatically (e.g., >1000-fold selectivity for D3R over D2R) .
  • Antioxidant Activity : Some derivatives of piperazine compounds have shown promising antioxidant properties, potentially contributing to neuroprotection .
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various pathogens, indicating potential therapeutic applications beyond neuropharmacology .

Case Studies and Research Findings

StudyFindings
Dopamine Receptor Study The compound demonstrated significant binding affinity at D3R with a Ki value of 2.6 nM. The E2 loop of the receptor was identified as critical for binding selectivity .
Antioxidant Evaluation Derivatives were tested for antioxidant capabilities, showing moderate activity against free radicals .
Antimicrobial Testing Similar compounds were evaluated against several bacterial strains and showed varying degrees of effectiveness, suggesting a broader application in infectious diseases .

Pharmacological Implications

The selective action on D3R positions this compound as a candidate for further development in treating neuropsychiatric disorders. Its ability to modulate dopamine pathways could lead to advancements in therapies aimed at reducing symptoms associated with these conditions.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the piperazine ring (δ 2.5–3.5 ppm for N–CH2_2 protons) and dichlorophenyl group (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 441.2 for C19_{19}H22_{22}Cl2_2N4_4O2_2) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

What preliminary biological activities have been reported for this compound?

Q. Basic

  • Dopamine Receptor Affinity : Structural analogs (e.g., 4-(2,4-dichlorophenyl)piperazine derivatives) show selective D3_3 receptor binding (IC50_{50} < 50 nM) in radioligand assays .
  • Antimicrobial Potential : Piperazine-thiazole hybrids exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition : Piperazine sulfonamides inhibit DPP-IV (IC50_{50} 0.2–5 µM), with electron-withdrawing groups (e.g., Cl, CF3_3) enhancing activity .

How can synthesis protocols be optimized for higher yield and scalability?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) and improves yield by 15–20% .
  • Solvent Optimization : Replacing DCM with THF increases solubility of hydrophobic intermediates, reducing side products .
  • Flow Chemistry : Continuous flow systems enhance reproducibility for large-scale production (>10 g batches) .

What structure-activity relationship (SAR) insights guide functional group modifications?

Q. Advanced

  • Piperazine Substitutions : Electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) improve receptor binding affinity by 3-fold compared to unsubstituted analogs .
  • Side-Chain Effects : Branched alkyl groups (e.g., 2-methylpropyl) enhance metabolic stability (t1/2_{1/2} > 6h in liver microsomes) .
  • Carboxamide vs. Sulfonamide : Sulfonamide derivatives show higher DPP-IV inhibition (IC50_{50} 0.2 µM) but reduced blood-brain barrier penetration .

How can contradictions in biological data (e.g., receptor selectivity vs. off-target effects) be resolved?

Q. Advanced

  • Selectivity Profiling : Use panel assays (e.g., CEREP) to evaluate cross-reactivity with 50+ GPCRs, ion channels, and kinases .
  • Molecular Dynamics Simulations : Identify key binding residues (e.g., Asp110 in D3_3 receptors) to rationalize selectivity differences .
  • Metabolite Screening : LC-MS/MS detects active metabolites (e.g., N-dealkylated products) contributing to off-target effects .

What in vitro models are recommended for evaluating neuropharmacological activity?

Q. Advanced

  • Cell-Based cAMP Assays : Measure D3_3 receptor antagonism in HEK293 cells transfected with human receptors (EC50_{50} 10–100 nM) .
  • Microglial Activation Models : Test anti-inflammatory effects via TNF-α inhibition in LPS-stimulated BV2 cells .
  • Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to assess permeability (Papp_{app} > 5 × 106^{-6} cm/s indicates CNS potential) .

How can computational methods validate molecular targets and binding modes?

Q. Advanced

  • Induced-Fit Docking : Predict ligand-receptor interactions (e.g., piperazine nitrogen hydrogen-bonding with D3_3 receptor Tyr373) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications (ΔΔG ± 1 kcal/mol accuracy) .
  • QSAR Models : Corrogate 3D descriptors (e.g., logP, polar surface area) with DPP-IV inhibitory activity (R2^2 > 0.8) .

What strategies improve the compound’s stability under physiological conditions?

Q. Advanced

  • pH-Sensitive Prodrugs : Introduce acetylated amines to prevent hydrolysis in gastric fluid (t1/2_{1/2} increased from 1h to 8h) .
  • Lyophilization : Stabilize aqueous formulations (5% mannitol) for long-term storage (>24 months at -20°C) .
  • Cocrystallization : Coformers (e.g., succinic acid) enhance thermal stability (melting point >150°C) .

How are advanced spectroscopic techniques applied to study degradation pathways?

Q. Advanced

  • LC-HRMS/MS : Identify oxidative degradation products (e.g., hydroxylated dichlorophenyl species) in accelerated stability studies (40°C/75% RH) .
  • NMR Relaxometry : Quantify amorphous vs. crystalline content in aged samples to correlate with solubility changes .
  • EPR Spectroscopy : Detect free radical intermediates formed during photodegradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。